![molecular formula C13H12F3N3O2 B2668244 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid CAS No. 927969-26-4](/img/structure/B2668244.png)
4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid is a chemical compound that has gained significant attention in the field of scientific research. It is a quinazoline derivative that has been synthesized for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. The compound has shown promising results in preclinical studies for the treatment of various cancers, including breast, lung, and colon cancer. It has also been investigated for its potential use in the treatment of viral infections, such as hepatitis C and HIV.
Mecanismo De Acción
The mechanism of action of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid involves the inhibition of several key enzymes and signaling pathways. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to inhibit the activity of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway, which is involved in the regulation of immune responses and cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells. It has also been shown to inhibit the growth and proliferation of tumor cells by suppressing angiogenesis and inducing autophagy. Additionally, this compound has been found to modulate immune responses by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid is its high potency and selectivity towards cancer cells. The compound has been found to exhibit potent antitumor activity at low concentrations, making it a promising candidate for cancer therapy. However, one of the limitations of the compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antitumor and immunomodulatory effects of the compound. Future research could also explore the potential use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
In conclusion, this compound is a promising quinazoline derivative that has shown potential for the treatment of various cancers and viral infections. The compound exhibits potent antitumor and immunomodulatory effects, making it a promising candidate for cancer therapy. Further research is needed to optimize the synthesis method, elucidate the molecular mechanisms of action, and evaluate the safety and efficacy of the compound in clinical trials.
Métodos De Síntesis
The synthesis of 4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid involves the reaction of 2-amino-4-(trifluoromethyl)quinazoline with butyric anhydride in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Propiedades
IUPAC Name |
4-[[2-(trifluoromethyl)quinazolin-4-yl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c14-13(15,16)12-18-9-5-2-1-4-8(9)11(19-12)17-7-3-6-10(20)21/h1-2,4-5H,3,6-7H2,(H,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAYCFYFRIHSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.